ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde
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Overview
Description
Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde with ethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-(ethylsulfanyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate
- 2-ethylsulfanyl-6-oxo-1,6-dihydro-4-pyrimidinyl acetate
Uniqueness
Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde is unique due to its specific structural features and the presence of both ethylsulfanyl and carbonyl groups.
Properties
CAS No. |
5337-13-3 |
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Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2S.C2H6O/c1-2-12-7-8-5(4-10)3-6(11)9-7;1-2-3/h3-4H,2H2,1H3,(H,8,9,11);3H,2H2,1H3 |
InChI Key |
CJBGGJUYDPSJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCSC1=NC(=CC(=O)N1)C=O |
Origin of Product |
United States |
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